molecular formula C13H16ClNO2 B2996743 5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole CAS No. 1554617-83-2

5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole

Cat. No. B2996743
CAS RN: 1554617-83-2
M. Wt: 253.73
InChI Key: ZTGHAHREWVXPML-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antimicrobial Activities

  • A study by Bektaş et al. (2007) explored the antimicrobial activities of certain triazole derivatives, including compounds similar to 5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole. They found that some of these derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

  • Bentiss et al. (2009) investigated the use of triazole derivatives, with structural similarities to the compound , as corrosion inhibitors. They found that these compounds effectively inhibited acidic corrosion in metals (Bentiss et al., 2009).

Tetrel Bonding Interactions

  • A 2020 study by Ahmed et al. focused on the synthesis of triazole derivatives and examined their tetrel bonding interactions. The study highlighted the role of such compounds in the development of new materials and understanding molecular interactions (Ahmed et al., 2020).

Synthesis of N-Substituted 2-(Aminomethyl)oxazoles

  • Research by Ibata and Isogami (1989) explored the synthesis of N-substituted 2-(aminomethyl)oxazoles, providing insights into the chemical properties and potential applications of oxazole derivatives (Ibata & Isogami, 1989).

EGFR Inhibitors in Cancer Treatment

  • Karayel (2021) conducted a study on benzimidazole derivatives containing triazole, which are structurally related to the compound , focusing on their role as EGFR inhibitors in cancer treatment (Karayel, 2021).

Antimicrobial Activity of Hydrazides and Ylidenhydrazides

  • Samelyuk and Kaplaushenko (2013) examined the synthesis and antimicrobial activity of hydrazides and ylidenhydrazides based on triazole derivatives. They found significant antimicrobial activity in these compounds, suggesting potential pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).

Brain-Derived Neurotrophic Factor Inducers

  • A 2003 study by Maekawa et al. revealed that oxazole derivatives can significantly increase brain-derived neurotrophic factor production in cells, indicating potential therapeutic applications for neurodegenerative diseases (Maekawa et al., 2003).

Modulation of Adenylate Cyclase

  • Khan et al. (2003) explored the modulation of adenylate cyclase by phenyloxazoles, demonstrating the potential of these compounds in pharmacological research, particularly in understanding biogenic amine receptors (Khan et al., 2003).

properties

IUPAC Name

5-(1-chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8-6-10(4-5-12(8)16-3)11-7-13(9(2)14)17-15-11/h4-6,9,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGHAHREWVXPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)C(C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole

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